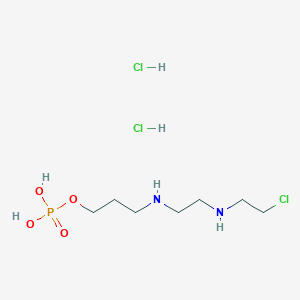

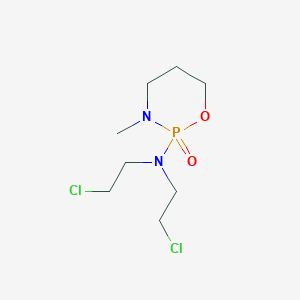

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide

Overview

Description

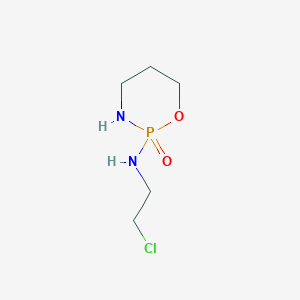

This compound is also known as Cyclophosphamide . It is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy . It cross-links DNA, causes strand breakage, and induces mutations .

Molecular Structure Analysis

The empirical formula of Cyclophosphamide is C7H15Cl2N2O2P . Its molecular weight is 279.10 . The SMILES string representation is [H]O [H].ClCCN (CCCl)P1 (=O)NCCCO1 .Physical And Chemical Properties Analysis

Cyclophosphamide is soluble in water at 0.1 g/mL, producing a clear, colorless solution . Its melting point is between 49-51 °C .Scientific Research Applications

Mass Spectrometric Characterization

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide, known for its use in antitumor agents like cyclophosphamide, has been characterized using mass spectrometry. This includes studying hydroperoxy and alkylthio derivatives, demonstrating the existence of diastereomers and the utilization of derivatization methods for quantitative isolation and identification of activated metabolic intermediates from biological material (Przybylski et al., 1977).

Synthesis and Antitumor Activity Analysis

Research has been conducted on the synthesis of cyclophosphamide analogs, including benzo annulated cyclophosphamide and related systems, to assess potential increased antitumor activity. This has led to the identification of various compounds with differing degrees of activity in antitumor evaluations (Ludeman & Zon, 1975).

Metabolic Studies and Derivative Synthesis

Metabolic studies have focused on understanding the excretion and action modes of this compound and its derivatives, leading to the synthesis of deuterium-labeled analogs. These studies are crucial for the quantitative analysis of the drug and its metabolites in human body fluids (Griggs & Jarman, 1975).

Novel Synthetic Routes

There has been development in novel synthetic routes for various enantiomers of this compound starting from natural sources like L-tartaric acid. This includes the synthesis of 2-(bis-(2-chloroethyl)-amino)-5-benzyloxy-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide and its intermediates and products (Zhang Ming, 1992).

Application in Deuterium Labelling and Mass Spectrometry

The use of deuterium labelling and mass spectrometry has been applied to study the metabolism of the enantiomers of cyclophosphamide. This method allows for the monitoring of differential metabolism of the enantiomers, aiding in the quantification of the drug and its metabolites in biological samples (Cox et al., 1977).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, are DNA molecules within cells . The compound interacts with the DNA, leading to the formation of DNA-DNA cross-links .

Mode of Action

The compound is an alkylating agent that forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways. By forming DNA-DNA cross-links, it interferes with the normal function of DNA. This disruption prevents the DNA from being properly replicated and transcribed, which in turn inhibits the growth and proliferation of cells .

Pharmacokinetics

The compound exhibits a plasma half-life of approximately 1.1 hours . It is metabolized in the body, with the urinary output of unchanged drug and of two enzymatically produced metabolites, 4-ketocyclophosphamide and carboxyphosphamide . There is no significant difference between the three forms of the compound with respect to plasma half-life or in the urinary outputs of the drug or of carboxyphosphamide .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation. By forming DNA-DNA cross-links, the compound disrupts the normal function of DNA, preventing it from being properly replicated and transcribed. This leads to cell cycle arrest and ultimately cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and alter its action .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide plays a crucial role in biochemical reactions by cross-linking DNA strands, leading to strand breakage and mutations. This compound interacts with various enzymes, proteins, and biomolecules. One of the key enzymes it interacts with is aldehyde dehydrogenase 1 (ALDH1), which is involved in its metabolic activation. The interaction with ALDH1 results in the formation of active metabolites that exert cytotoxic effects on rapidly dividing cells .

Cellular Effects

The effects of this compound on cells are profound. It primarily targets rapidly dividing cells, such as cancer cells, by inducing DNA damage and inhibiting cell division. This compound influences cell signaling pathways, leading to apoptosis (programmed cell death) and alterations in gene expression. Additionally, it affects cellular metabolism by disrupting the normal function of enzymes involved in DNA repair and synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms covalent bonds with DNA, leading to the formation of cross-links that prevent DNA replication and transcription. This compound also inhibits the activity of DNA polymerase, an enzyme essential for DNA synthesis. Furthermore, it induces the expression of genes involved in apoptosis, thereby promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to resistance in some cancer cell lines, necessitating adjustments in treatment protocols. Additionally, the stability and degradation of the compound can influence its efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including bone marrow suppression, gastrointestinal disturbances, and immunosuppression. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its activation and subsequent cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can impact its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and exerts its cytotoxic effects. The subcellular distribution of the compound can influence its potency and selectivity in targeting cancer cells .

properties

IUPAC Name |

N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSZJFSUYZICDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCOP1(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944716 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22089-17-4 | |

| Record name | 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

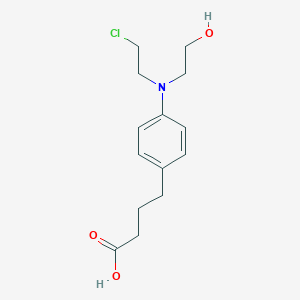

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)